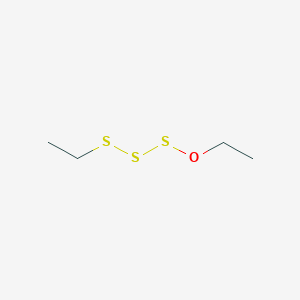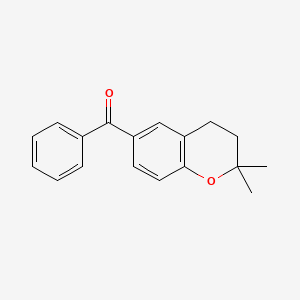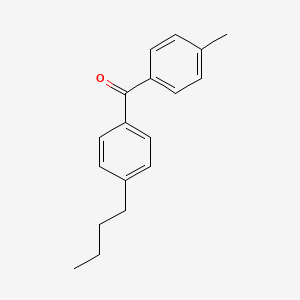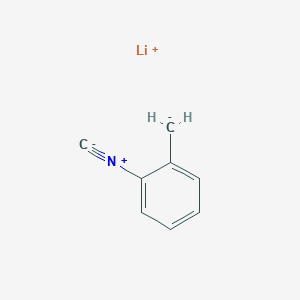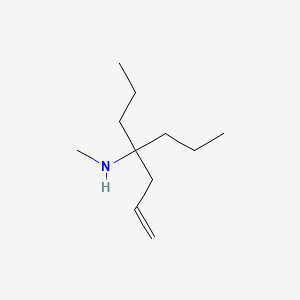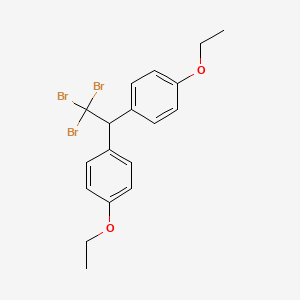
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is a synthetic organic compound It is characterized by its unique structure, which includes diethyl groups and hydroxymethyl functionalities attached to a beta-alaninamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide typically involves the reaction of beta-alanine with diethylamine and formaldehyde under controlled conditions. The reaction proceeds through a series of steps including amide formation and hydroxymethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The diethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The diethyl groups may influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-beta-alaninamide: Lacks the hydroxymethyl groups, which may affect its reactivity and applications.
N,N-Bis(hydroxymethyl)-beta-alaninamide: Lacks the diethyl groups, which may influence its solubility and biological activity.
Uniqueness
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is unique due to the presence of both diethyl and hydroxymethyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63425-19-4 |
|---|---|
Molekularformel |
C9H20N2O3 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
3-(diethylamino)-N,N-bis(hydroxymethyl)propanamide |
InChI |
InChI=1S/C9H20N2O3/c1-3-10(4-2)6-5-9(14)11(7-12)8-13/h12-13H,3-8H2,1-2H3 |
InChI-Schlüssel |
UFMUVBIBPDALSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)N(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


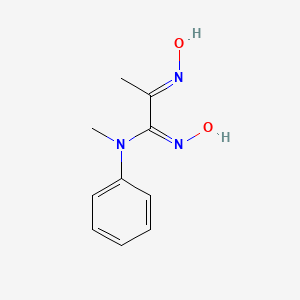
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
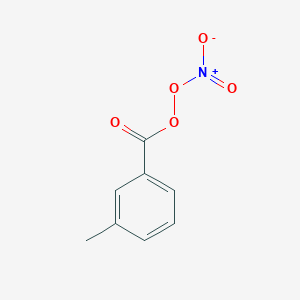

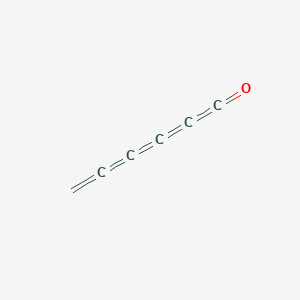
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
